In Vitro Potency: AWD 12-281 vs. Roflumilast and Cilomilast in Human PBMCs
In a direct comparative study using human peripheral blood mononuclear cells (PBMCs), AWD 12-281 demonstrated a PDE4 inhibitory activity (IC50 = 9.7 nM) that closely correlates with its ability to suppress key inflammatory cytokines. Its potency (EC50 range 46-121 nM) was comparable to roflumilast and cilomilast in these same assays [1].
| Evidence Dimension | PDE4 Inhibitory Activity (IC50) and Cytokine Suppression (EC50 Range) |
|---|---|
| Target Compound Data | IC50 = 9.7 nM; EC50 = 46-121 nM (IL-2, IL-4, IL-5, TNFα) |
| Comparator Or Baseline | Roflumilast and Cilomilast (SB 207499) |
| Quantified Difference | Comparable inhibitory potential in the tested assays |
| Conditions | Human peripheral blood mononuclear cells (PBMCs) stimulated with various agonists (PHA, ConA, anti-CD3/anti-CD28, LPS) [1] |
Why This Matters
This confirms that AWD 12-281 is a high-potency PDE4 inhibitor on par with leading clinical candidates in its class in human cells, validating its use as a relevant research tool for inflammatory disease models.
- [1] Draheim, R., Egerland, U., & Rundfeldt, C. (2004). Anti-inflammatory potential of the selective phosphodiesterase 4 inhibitor N-(3,5-dichloro-pyrid-4-yl)-[1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl]-glyoxylic acid amide (AWD 12-281), in human cell preparations. The Journal of Pharmacology and Experimental Therapeutics, 308(2), 555–563. View Source
